molecular formula C15H22N2O3S B2411941 (4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448130-93-5

(4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2411941
CAS No.: 1448130-93-5
M. Wt: 310.41
InChI Key: BXZDDBQEMJHOEA-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Dimethylaminophenyl Intermediate: This can be achieved by reacting dimethylamine with a suitable phenyl precursor under basic conditions.

    Attachment of the Piperidine Ring: The intermediate can then be reacted with a piperidine derivative, possibly through a nucleophilic substitution reaction.

    Introduction of the Methylsulfonyl Group: Finally, the piperidine ring can be functionalized with a methylsulfonyl group using reagents such as methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be studied for its therapeutic potential. It might exhibit activity against certain diseases or conditions, warranting further investigation in preclinical and clinical studies.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its properties might make it suitable for use in coatings, adhesives, or other specialized products.

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-methylsulfonylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16(2)13-6-4-12(5-7-13)15(18)17-10-8-14(9-11-17)21(3,19)20/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZDDBQEMJHOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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